Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability Advantage Over Methylsulfonyl and Pyridinyl Analogs
The target compound exhibits a computed XLogP3 of 3.6, which is markedly higher than both its methylsulfonyl analog (predicted XLogP3 ≈ 2.1) and its pyridin-2-yl analog (predicted XLogP3 ≈ 2.9) [1]. This 0.7-1.5 log unit increase in lipophilicity places the compound in an optimal range for passive blood-brain barrier penetration (typically XLogP 2-4 for CNS agents), while the methylsulfonyl analog may suffer from insufficient membrane partitioning [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Methylsulfonyl analog: ~2.1 (estimated); Pyridin-2-yl analog: ~2.9 (estimated) |
| Quantified Difference | Δ 0.7-1.5 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024 release); comparator values estimated from structural fragment contributions |
Why This Matters
This differentiates the compound for CNS-targeted TRPA1 research applications where adequate brain penetration is essential, making it a more suitable probe than less lipophilic 3-substituted analogs.
- [1] PubChem. (2024). Computed Properties for CID 71805590. National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
